molecular formula C26H36Cl2N10O7 B6595460 Einecs 249-472-1 CAS No. 29147-50-0

Einecs 249-472-1

Cat. No.: B6595460
CAS No.: 29147-50-0
M. Wt: 671.5 g/mol
InChI Key: NDXBATRFHOEXMX-IFWQJVLJSA-N
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Description

. It is a colorless, viscous liquid with a fishy odor and is commonly used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Dimethylaminoethanol can be synthesized through the reaction of dimethylamine with ethylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In industrial settings, the production of 2-Dimethylaminoethanol involves the continuous feeding of dimethylamine and ethylene oxide into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from any by-products or unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylaminoethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form dimethylaminoacetaldehyde.

    Reduction: It can be reduced to form dimethylaminoethanolamine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halides like methyl iodide are commonly used in substitution reactions.

Major Products:

    Oxidation: Dimethylaminoacetaldehyde.

    Reduction: Dimethylaminoethanolamine.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

2-Dimethylaminoethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the preparation of buffers and as a reagent in biochemical assays.

    Medicine: It is investigated for its potential cognitive-enhancing effects and is used in some dietary supplements.

    Industry: It is used as a corrosion inhibitor, a curing agent for epoxy resins, and in the production of coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethanol involves its interaction with cellular membranes and neurotransmitter systems. It is believed to increase the production of acetylcholine, a neurotransmitter, by providing a precursor for its synthesis. This action is thought to enhance cognitive function and memory .

Comparison with Similar Compounds

    Choline: Like 2-Dimethylaminoethanol, choline is a precursor to acetylcholine but has a different structure and is more commonly found in dietary sources.

    Ethanolamine: This compound also contains an amine and hydroxyl group but lacks the dimethyl substitution present in 2-Dimethylaminoethanol.

Uniqueness: 2-Dimethylaminoethanol is unique due to its dual functional groups (tertiary amine and hydroxyl), which allow it to participate in a variety of chemical reactions and its potential cognitive-enhancing properties.

Properties

IUPAC Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N10.C6H12O7/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16;7-1-2(8)3(9)4(10)5(11)6(12)13/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30);2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXBATRFHOEXMX-IFWQJVLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.C(C(C(C(C(C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1N(CCN(C1)/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.C(O)[C@@H](O)[C@@H](O)[C@H](O)[C@@H](O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183411
Record name D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29147-50-0
Record name D-Gluconic acid, compd. with N,N′′-bis[[(4-chlorophenyl)amino]iminomethyl]-1,4-piperazinedicarboximidamide (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29147-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029147500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Gluconic acid, compound with N,N''-bis(((4-chlorophenyl)amino)iminomethyl)piperazin-1,4-dicarboxamidine (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-gluconic acid, compound with N,N''-bis[[(4-chlorophenyl)amino]iminomethyl]piperazin-1,4-dicarboxamidine (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.960
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